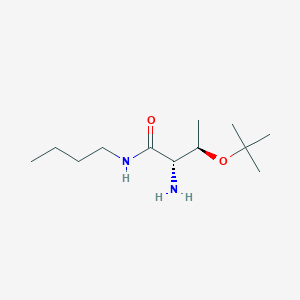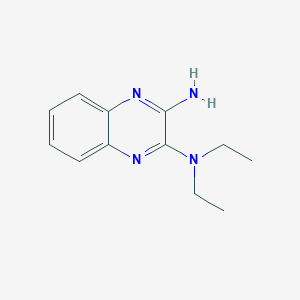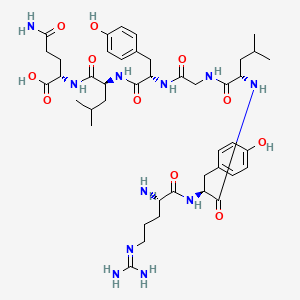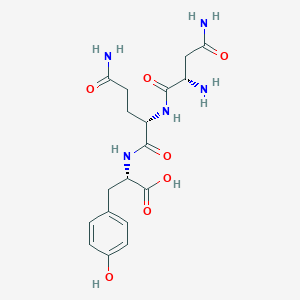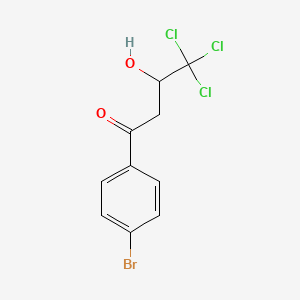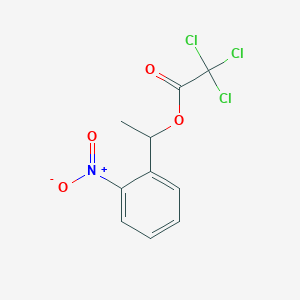
1-(2-Nitrophenyl)ethyl trichloroacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Nitrophenyl)ethyl trichloroacetate is an organic compound with the molecular formula C10H8Cl3NO4 It is a derivative of trichloroacetic acid and contains a nitrophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Nitrophenyl)ethyl trichloroacetate typically involves the esterification of trichloroacetic acid with 1-(2-nitrophenyl)ethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene to achieve the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product.
化学反应分析
Types of Reactions
1-(2-Nitrophenyl)ethyl trichloroacetate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and a strong acid or base, resulting in the formation of trichloroacetic acid and 1-(2-nitrophenyl)ethanol.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.
Substitution: The trichloroacetate group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Hydrolysis: Water, hydrochloric acid or sodium hydroxide, reflux conditions.
Reduction: Hydrogen gas, palladium catalyst, or sodium borohydride, room temperature or elevated temperature.
Substitution: Amines or thiols, organic solvents like dichloromethane, room temperature or slightly elevated temperature.
Major Products Formed
Hydrolysis: Trichloroacetic acid and 1-(2-nitrophenyl)ethanol.
Reduction: 1-(2-Aminophenyl)ethyl trichloroacetate.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
1-(2-Nitrophenyl)ethyl trichloroacetate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound can be used in biochemical studies to investigate enzyme-catalyzed reactions involving ester hydrolysis.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1-(2-Nitrophenyl)ethyl trichloroacetate involves its interaction with various molecular targets and pathways:
Ester Hydrolysis: The ester bond is cleaved by hydrolytic enzymes or chemical hydrolysis, releasing trichloroacetic acid and 1-(2-nitrophenyl)ethanol.
Reduction: The nitro group is reduced to an amino group, which can further participate in various biochemical reactions.
Substitution: The trichloroacetate group can be replaced by other functional groups through nucleophilic substitution, leading to the formation of new compounds with different biological activities.
相似化合物的比较
1-(2-Nitrophenyl)ethyl trichloroacetate can be compared with other similar compounds such as:
1-(2-Nitrophenyl)ethyl acetate: Similar structure but with an acetate group instead of a trichloroacetate group. It has different reactivity and applications.
1-(2-Nitrophenyl)ethyl benzoate: Contains a benzoate group, leading to different chemical properties and uses.
1-(2-Nitrophenyl)ethyl formate:
The uniqueness of this compound lies in its trichloroacetate group, which imparts distinct chemical properties and reactivity compared to other similar compounds.
属性
CAS 编号 |
304443-67-2 |
|---|---|
分子式 |
C10H8Cl3NO4 |
分子量 |
312.5 g/mol |
IUPAC 名称 |
1-(2-nitrophenyl)ethyl 2,2,2-trichloroacetate |
InChI |
InChI=1S/C10H8Cl3NO4/c1-6(18-9(15)10(11,12)13)7-4-2-3-5-8(7)14(16)17/h2-6H,1H3 |
InChI 键 |
PALGJGFZXPWYKM-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC=CC=C1[N+](=O)[O-])OC(=O)C(Cl)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



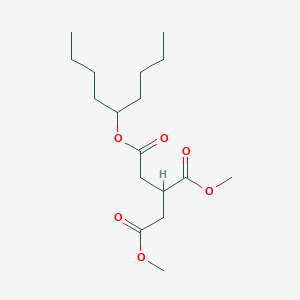
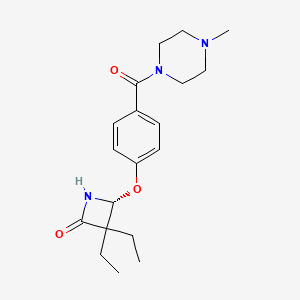
![5-(Diethylamino)-N-ethyl-2-[2-(5H-tetrazol-5-ylidene)hydrazinyl]benzamide](/img/structure/B14248156.png)
![1-[2-[(4-Benzylpiperidin-1-yl)methyl]phenyl]-3-phenylurea](/img/structure/B14248171.png)
